(5Z)-2-(4-fluorophenyl)-5-(4-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
(5Z)-2-(4-fluorophenyl)-5-(4-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolo-triazole derivatives This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxybenzylidene group, and a thiazolo-triazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-(4-fluorophenyl)-5-(4-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions One common method includes the condensation of 4-fluoroaniline with 4-methoxybenzaldehyde to form an intermediate Schiff base This intermediate is then cyclized with thiosemicarbazide under acidic conditions to yield the thiazolo-triazole core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-(4-fluorophenyl)-5-(4-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thiazolo-triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-2-(4-fluorophenyl)-5-(4-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound has shown potential as an inhibitor of certain enzymes. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.
Medicine
In medicinal chemistry, this compound is being investigated for its potential therapeutic properties. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.
Mechanism of Action
The mechanism of action of (5Z)-2-(4-fluorophenyl)-5-(4-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-2-(4-chlorophenyl)-5-(4-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- (5Z)-2-(4-bromophenyl)-5-(4-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- (5Z)-2-(4-methylphenyl)-5-(4-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Uniqueness
The uniqueness of (5Z)-2-(4-fluorophenyl)-5-(4-methoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one lies in its fluorophenyl group, which imparts distinct electronic properties to the molecule. This fluorine substitution can enhance the compound’s stability, bioavailability, and binding affinity to biological targets compared to its analogs.
Properties
Molecular Formula |
C18H12FN3O2S |
---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
(5Z)-2-(4-fluorophenyl)-5-[(4-methoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C18H12FN3O2S/c1-24-14-8-2-11(3-9-14)10-15-17(23)22-18(25-15)20-16(21-22)12-4-6-13(19)7-5-12/h2-10H,1H3/b15-10- |
InChI Key |
WXVDBVPUFOPEAJ-GDNBJRDFSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)F)S2 |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)F)S2 |
Origin of Product |
United States |
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